N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Chemical Synthesis and Reactivity : A study by Fahim and Shalaby (2019) describes the synthesis of novel benzenesulfonamide derivatives, including chemical reactivity towards various nucleophiles. This research offers insights into the synthesis process of complex molecules like N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide, highlighting its potential for creating targeted molecular structures for various applications (Fahim & Shalaby, 2019).
Molecular Docking and DFT Calculations : The same study also conducted molecular docking and Density Functional Theory (DFT) calculations to evaluate the compound's potential interactions at a molecular level. This type of analysis is crucial in understanding the molecular behavior and potential applications of complex compounds in scientific research (Fahim & Shalaby, 2019).
Molecular Interactions
- Molecular Interaction Studies : Shim et al. (2002) conducted a study on a similar molecule, focusing on its molecular interactions with the CB1 cannabinoid receptor. Although not directly studying the specific compound , this research provides a framework for understanding how such molecules might interact with biological receptors, which could be relevant for this compound (Shim et al., 2002).
Potential Biological Applications
- Biological Evaluation for Antitumor Activity : The study by Fahim and Shalaby (2019) also included the evaluation of synthesized compounds for their in vitro antitumor activity. This suggests a potential application of this compound in cancer research, given its structural similarities (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-16-4-3-5-22(17(16)2)28-23(20-14-33-15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)34(30,31)27-10-12-32-13-11-27/h3-9H,10-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBUNQQHEKRONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.